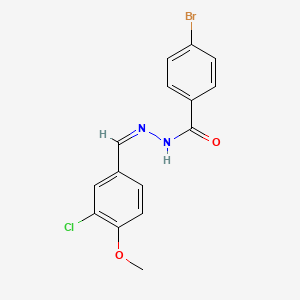![molecular formula C19H22N2O4 B3854237 ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3854237.png)
ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate
説明
Ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate, also known as EMCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMCPA is an ester derivative of 2-methoxy-4-(2-methylphenyl) hydrazinecarboxamide and phenoxyacetic acid.
科学的研究の応用
Ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate has shown potential applications in various fields of scientific research. In medicinal chemistry, ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In addition, ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate has been studied for its antibacterial and antifungal properties.
作用機序
The mechanism of action of ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the body. For example, ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Biochemical and Physiological Effects:
ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate has been shown to have various biochemical and physiological effects in the body. In animal studies, ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells and reduce tumor size. In addition, ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate has been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
One of the advantages of using ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. In addition, ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate has been shown to have a relatively low toxicity profile, making it a potentially safe compound to use in experiments. However, one limitation of using ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration route for ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate in cancer treatment. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to further investigate the mechanism of action of ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate and its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Finally, studies are needed to investigate the potential use of ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate as an antibacterial and antifungal agent.
特性
IUPAC Name |
ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-24-19(22)14-25-17-11-10-15(12-18(17)23-3)13-20-21(2)16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNHNPNGVBMMF-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=NN(C)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=N/N(C)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[2-methoxy-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]phenoxy]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)-1-piperidinecarboxylate](/img/structure/B3854158.png)
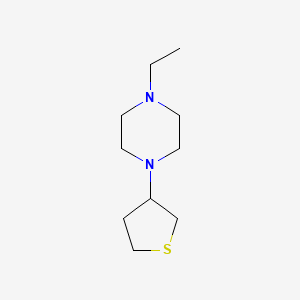
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B3854166.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine](/img/structure/B3854173.png)
![(2-furylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3854176.png)
![4-(4-bromophenyl)-1-[4-(methylthio)benzyl]-4-piperidinol](/img/structure/B3854181.png)

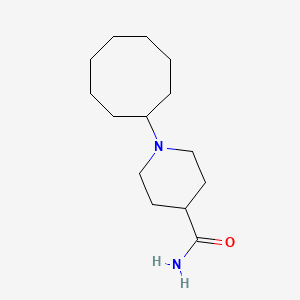
![1-benzyl-N-[1-(2-phenylethyl)-4-piperidinyl]-4-piperidinamine](/img/structure/B3854192.png)
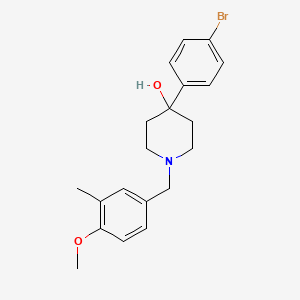
![1-(3-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854223.png)
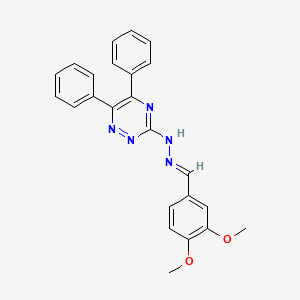
![allyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B3854250.png)
